4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
4-(2-Chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furopyrrole core substituted with a 2-chlorobenzyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₄H₁₀ClNO₃, with a molecular weight of 275.69 g/mol (derived from analogous compounds in ). The compound is structurally related to inhibitors of D-amino acid oxidase (DAAO), a target for modulating D-serine levels and cognitive function .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBLLLPNZBYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)OC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Step
The alkylation reaction employs 2-chlorobenzyl chloride as the alkylating agent. Sodium hydride (NaH) in anhydrous DMF acts as the base, facilitating deprotonation of the pyrrole nitrogen and subsequent nucleophilic substitution. The reaction proceeds at 45°C under inert atmosphere, with completion monitored via thin-layer chromatography (TLC).
Reaction Conditions:
Hydrolysis Step
The intermediate methyl ester undergoes saponification using potassium hydroxide (KOH) in methanol-water, yielding the target carboxylic acid. Acidification with formic acid precipitates the product, which is purified via crystallization from ethanol.
Hydrolysis Parameters:
- Base: KOH (3.36 g, 60 mmol)
- Solvent System: Methanol (30 mL) + Water (15 mL)
- Temperature: 50°C, 18 hours
- Workup: Acidification to pH 2–3 with formic acid.
Table 1: Representative Yields for Alkylation-Hydrolysis Sequence
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Alkylation | 85–90 | >95% | |
| Hydrolysis | 90–95 | >98% | |
| Overall Isolated Yield | 76–82 | >97% |
Alternative Alkylation Agents and Conditions
While 2-chlorobenzyl chloride is standard, other electrophiles like benzyl bromides or iodides may be substituted. However, aryl chlorides exhibit superior reactivity in DMF due to enhanced leaving-group stability. Notably, alkylation with 4-chlorobenzyl chloride under identical conditions yields 4-(4-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, demonstrating the method’s versatility.
Table 2: Comparative Alkylation Efficiency of Benzyl Halides
| Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 2-Chlorobenzyl chloride | 4.5 | 82 | |
| Benzyl bromide | 3.8 | 78 | |
| 4-Fluorobenzyl iodide | 5.2 | 75 |
Optimization of Reaction Parameters
Solvent Selection
DMF outperforms solvents like tetrahydrofuran (THF) or acetonitrile due to its high polarity, which stabilizes the reactive alkoxide intermediate. Trials in THF resulted in <50% conversion, attributed to inadequate solvation of NaH.
Temperature and Base Stoichiometry
Elevating temperatures beyond 50°C during alkylation promotes side reactions, such as O-alkylation or decomposition. A 1:1.25 substrate-to-base ratio ensures complete deprotonation without excess base-induced degradation.
Table 3: Impact of Temperature on Alkylation Efficiency
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 30 | 65 | 88 |
| 45 | 98 | 95 |
| 60 | 92 | 82 |
Purification and Characterization
Crystallization
Crude 4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is recrystallized from ethanol, affording needle-like crystals with a melting point of 158–160°C.
Spectroscopic Analysis
- 1H-NMR (DMSO-d6): δ 7.70–7.80 ppm (furo[3,2-b]pyrrole protons), 5.20 ppm (CH2 of benzyl group), 10.40 ppm (COOH).
- 13C-NMR: 167.8 ppm (COOH), 145.2 ppm (furan C-O), 134.5 ppm (aryl Cl).
- HRMS: m/z 275.0349 [M+H]+ (calculated for C14H10ClNO3).
Mechanistic Insights
The alkylation proceeds via a two-step mechanism:
- Deprotonation: NaH abstracts the pyrrole N-H proton, generating a resonance-stabilized anion.
- Nucleophilic Attack: The anion displaces chloride from 2-chlorobenzyl chloride, forming the C-N bond.
Hydrolysis follows a classic base-catalyzed ester cleavage, with KOH generating the carboxylate intermediate, which protonates upon acidification.
Challenges and Limitations
Scientific Research Applications
Chemistry
4-(2-Chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Synthetic Routes:
- Common Method: Reaction of 2-chlorobenzyl bromide with a furo[3,2-b]pyrrole derivative using potassium carbonate in dimethylformamide (DMF) under heat.
- Industrial Production: Utilizes continuous flow reactors to enhance efficiency .
Biology
This compound has been investigated for its potential biological activities , including antimicrobial and anticancer properties.
Antimicrobial Activity:
In vitro studies indicate effectiveness against various bacterial strains, suggesting mechanisms that disrupt cell wall synthesis. Minimum inhibitory concentrations (MIC) show promise comparable to established antibiotics .
Anticancer Properties:
Preliminary research indicates cytotoxic effects on human acute myeloblastic leukemia cells (Kasumi-1), with an IC50 value of approximately 100 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Medicine
This compound is explored for therapeutic applications, particularly in drug development targeting inflammatory pathways through modulation of cyclooxygenase (COX) enzymes .
Case Study on Anticancer Activity
A controlled study assessed the cytotoxic effects of this compound on leukemia cells. Results indicated an IC50 value of about 100 μM, suggesting moderate activity compared to conventional agents like cisplatin.
Antimicrobial Efficacy
Another investigation demonstrated that this compound inhibited the growth of Gram-positive bacteria effectively, with MIC values showing efficacy similar to existing antibiotics.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Substituent Effects on Bioactivity: The unsubstituted parent compound (SUN) is a potent DAAO inhibitor, enhancing synaptic plasticity and memory in rodents . However, steric hindrance from the bulky benzyl group may reduce binding affinity to DAAO, necessitating empirical validation. The 2-fluorobenzyl analog () shares similar electronic properties but with reduced electronegativity compared to chlorine. Fluorine’s smaller size and lower polarizability may result in distinct pharmacokinetic profiles .
Heterocycle Variations: Replacing the furan oxygen with a thiophene sulfur (as in thieno[3,2-b]pyrrole derivatives) increases electron richness and alters metabolic stability. Thieno analogs (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) have demonstrated behavioral effects in preclinical models, suggesting heterocycle choice critically impacts target engagement .
Synthetic Accessibility :
- Alkylation of the furopyrrole core (e.g., with 2-chlorobenzyl chloride) is a common strategy for introducing substituents, as seen in the synthesis of 4-alkyl derivatives . Microwave-assisted reactions () and acetylations () further enable functionalization.
Biological Activity
4-(2-Chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by the fusion of furan and pyrrole rings. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 4-[(2-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
- Molecular Formula : C14H10ClNO3
- Molecular Weight : 275.69 g/mol
The unique structure of this compound allows it to interact with various biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's binding affinity and interaction dynamics with these targets have been explored through molecular docking studies, indicating potential for dual inhibition of COX-1 and COX-2 enzymes .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted its cytotoxic effects on human acute myeloblastic leukemia cells (Kasumi-1), with IC50 values indicating a moderate level of activity compared to established chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies
- Case Study on Anticancer Activity : In a controlled study assessing the cytotoxic effects on leukemia cells, this compound demonstrated an IC50 value of approximately 100 μM. This suggests that while it is less potent than some conventional agents, it still holds promise as a lead compound for further development .
- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that this compound inhibited the growth of Gram-positive bacteria effectively, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Thieno derivative | Antimicrobial |
| 4-(2-Chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Thieno derivative | Anticancer |
| 4-(2-Chlorobenzyl)-4H-pyrrole-5-carboxylic acid | Pyrrole derivative | Moderate cytotoxicity |
This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound within this chemical class.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:
- Heterocyclic Core Formation : Cyclization of furan-pyrrole hybrids using acid/base catalysis (e.g., p-toluenesulfonic acid) under reflux or microwave irradiation .
- Substitution Reactions : Introducing the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or LiOH .
Optimization Tips : Microwave-assisted synthesis reduces reaction time (e.g., 0.5–3 min for carboxhydrazides) , while flow chemistry improves scalability and safety for thermolysis steps .
Basic: How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H/C NMR to verify substituent positions and heterocyclic core (e.g., furan/pyrrole ring protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolve the 3D structure; reported PDB entries (e.g., 3CUK) for analogs show resolution ≤2.5 Å .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (expected [M+H] for CHClNO: 276.0425) .
Advanced: How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?
Methodological Answer:
Conduct structure-activity relationship (SAR) studies by synthesizing analogs and testing against target enzymes (e.g., D-amino acid oxidase, DAAO):
- Substituent Effects : Compare analogs like 4H-furo[3,2-b]pyrrole-5-carboxylic acid (DAAO IC = 0.5 µM) vs. thieno[3,2-b]pyrrole derivatives (reduced activity) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on substituent hydrophobicity/electron-withdrawing effects .
| Analog | Substituent | DAAO IC | Reference |
|---|---|---|---|
| 4H-Furo[3,2-b]pyrrole-5-COOH | None | 0.5 µM | |
| 4-(4-Chlorophenethyl) derivative | Chlorophenethyl | 1.2 µM | |
| Thieno[3,2-b]pyrrole-5-COOH | S atom in place of O | 5.8 µM |
Advanced: How to resolve contradictions in reported enzymatic inhibition data?
Methodological Answer:
Address discrepancies via:
- Assay Standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human DAAO) .
- Orthogonal Validation : Combine enzymatic assays (e.g., UV-spectrophotometry) with surface plasmon resonance (SPR) to measure binding kinetics .
- Control for Purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Short-Term : Store at 2–8°C in sealed, light-protected vials with desiccant .
- Long-Term : Lyophilize and store at -20°C under inert gas (N/Ar) to prevent hydrolysis of the carboxylic acid group .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products .
Advanced: What mechanistic insights explain its role as a DAAO inhibitor?
Methodological Answer:
- Competitive Inhibition : The carboxylic acid group mimics D-amino acids, binding to the active site (e.g., PDB 3CUK shows hydrogen bonding with Arg283 and Tyr228) .
- Kinetic Studies : Measure K values via Lineweaver-Burk plots; reported K = 0.3 µM for analogs .
- In Vivo Validation : Use rodent models to assess brain D-serine levels (HPLC-MS/MS) after oral administration .
Basic: How to assess purity and identify common impurities?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile), UV detection at 254 nm. Impurities include unreacted esters or chlorobenzyl byproducts .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane = 1:1, R ≈ 0.3 for pure product) .
Advanced: What strategies optimize enantiomeric purity for chiral analogs?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards .
Basic: What spectroscopic techniques differentiate this compound from structural analogs?
Methodological Answer:
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .
- UV-Vis : Absorbance maxima at 270–290 nm (π→π* transitions in the heterocyclic core) .
- Mass Fragmentation : Characteristic fragments at m/z 138 (furopyrrole core) and m/z 125 (chlorobenzyl group) .
Advanced: How can computational tools predict metabolic pathways?
Methodological Answer:
- In Silico Metabolism : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways .
- CYP450 Binding Simulations : Predict interactions with CYP3A4/2D6 using molecular dynamics (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
